Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)-

Description

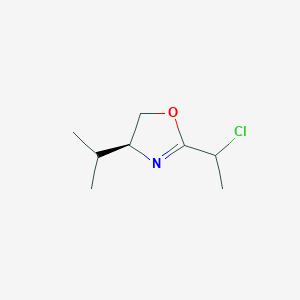

Structure and Key Features:

The compound "Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)-" is a chiral oxazole derivative characterized by:

- A 2-(1-chloroethyl) substituent at position 2, providing a reactive site for nucleophilic substitution.

- A 4-(1-methylethyl) (isopropyl) group at position 4, contributing steric bulk and lipophilicity.

- A 4,5-dihydro partially saturated oxazole ring, enhancing stability compared to fully unsaturated analogs.

- (4S) stereochemistry, critical for enantioselective interactions in catalysis or pharmacology .

Properties

CAS No. |

648428-13-1 |

|---|---|

Molecular Formula |

C8H14ClNO |

Molecular Weight |

175.65 g/mol |

IUPAC Name |

(4S)-2-(1-chloroethyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C8H14ClNO/c1-5(2)7-4-11-8(10-7)6(3)9/h5-7H,4H2,1-3H3/t6?,7-/m1/s1 |

InChI Key |

QJBXBABRNYDYKH-COBSHVIPSA-N |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C(C)Cl |

Canonical SMILES |

CC(C)C1COC(=N1)C(C)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization Reactions

One of the most common methods for synthesizing oxazole derivatives involves cyclization reactions. In this context, a suitable precursor compound undergoes cyclization to form the oxazole ring structure.

- Example Reaction : Starting from an appropriate aldehyde or ketone that contains the necessary functional groups, a cyclization reaction can be performed in the presence of an acid catalyst. The reaction typically proceeds via the formation of an intermediate that subsequently rearranges to yield the desired oxazole product.

Substitution Reactions

Substitution reactions are also crucial in the preparation of Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)-.

Chlorination : The introduction of the chloroethyl group can be accomplished through chlorination of an alkene precursor using reagents such as thionyl chloride or phosphorus pentachloride.

Alkylation : The incorporation of the isopropyl group may involve alkylation of the oxazole precursor with isopropyl halides in the presence of a base.

Multi-step Synthesis

A multi-step synthesis approach can provide higher yields and purities for complex compounds like Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)-.

- Step-wise Methodology :

- Synthesize an initial oxazole compound without substituents.

- Introduce the chloroethyl group through electrophilic substitution.

- Finally, perform a second substitution to add the isopropyl group.

This method allows for better control over reaction conditions and purification processes.

Use of Catalysts

The use of catalysts can significantly enhance the efficiency and selectivity of the reactions involved in synthesizing Oxazole compounds.

Acid Catalysts : Strong acids such as sulfuric acid or hydrochloric acid can facilitate cyclization reactions by protonating functional groups to make them more reactive.

Base Catalysts : Bases like sodium hydride or potassium carbonate can assist in nucleophilic substitutions by deprotonating substrates to generate more reactive nucleophiles.

Summary Table of Preparation Methods

| Method | Description | Key Reagents/Conditions |

|---|---|---|

| Cyclization | Formation of oxazole ring from aldehyde/ketone precursors | Acid catalyst (e.g., sulfuric acid) |

| Substitution | Introduction of chloroethyl and isopropyl groups | Thionyl chloride, isopropyl halides |

| Multi-step Synthesis | Sequential reactions for complex structures | Varies by step; often uses acids/bases |

| Catalysis | Enhances reaction efficiency | Acid/base catalysts |

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole N-oxides.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxazole N-oxides.

Reduction: Oxazoline or oxazolidine derivatives.

Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Oxazole derivatives, including this specific compound, have a wide range of applications in scientific research:

Chemistry: Used as intermediates in the synthesis of more complex molecules.

Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for their potential use as therapeutic agents.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of oxazole derivatives often involves interaction with biological targets such as enzymes or receptors. The specific molecular targets and pathways can vary depending on the derivative. For example, some oxazole derivatives inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula (C₉H₁₄ClNO).

Key Comparisons :

- Stereochemistry: The (4S) configuration is shared with PHOX ligands (e.g., CAS 761402-25-9), which are pivotal in asymmetric catalysis. However, the target compound lacks the phosphino group required for metal coordination in catalytic cycles . Enantiomeric differences (e.g., 4R vs.

- Chloroethyl vs. thienyl/phosphino groups: The chloroethyl moiety increases electrophilicity, whereas phosphino/thienyl groups modify electronic properties (e.g., electron-rich thienyl may alter reaction pathways) .

Synthesis and Applications :

- The target compound’s synthesis likely involves chloroethylation of a dihydrooxazole precursor, contrasting with the Pd/C-catalyzed hydrogenation or condensation methods seen in analogs (e.g., ) .

- While PHOX ligands (–10) are well-documented in catalysis, the target compound’s applications remain speculative but could include medicinal chemistry (alkylating agent) or chiral building blocks .

Research Findings and Mechanistic Insights

- Degradation Pathways : Chloroethyl-containing compounds (e.g., nitrosoureas in ) undergo rapid hydrolysis or biotransformation to reactive intermediates (e.g., isocyanates), suggesting the target compound may share similar instability in vivo .

- Catalytic Potential: Unlike ferrocene-based PHOX ligands (), the target compound lacks a metal-coordinating group, limiting direct use in catalysis but leaving open possibilities as a precursor for ligand synthesis .

Biological Activity

Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)- is a heterocyclic compound belonging to the oxazole family, characterized by its unique five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula of Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)- is with a molecular weight of approximately 188.65 g/mol. The structure includes a 1-chloroethyl group and a 1-methylethyl group attached to the oxazole ring, which enhances its reactivity and potential applications in pharmaceuticals and other fields.

Research indicates that this compound exhibits antimicrobial and anticancer properties. The mechanisms underlying these activities involve interactions with specific molecular targets. For instance:

- Antimicrobial Activity : Preliminary studies suggest that Oxazole may inhibit bacterial growth through interference with essential cellular processes. The compound's ability to bind to bacterial enzymes or disrupt membrane integrity is under investigation .

- Anticancer Activity : The compound has shown promise in modulating receptor signaling pathways and altering enzyme activity related to cancer cell proliferation. These effects may stem from its structural similarities to other known anticancer agents .

Antimicrobial Studies

In a study evaluating various oxazole derivatives, Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)- was tested against several bacterial strains. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell walls and inhibit vital enzymatic functions .

Anticancer Studies

Further investigations into the anticancer properties revealed that this oxazole derivative exhibited cytotoxic effects on human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The compound's mechanism involved inhibition of topoisomerase I activity, a critical enzyme for DNA replication in cancer cells . Molecular docking studies supported these findings by demonstrating favorable binding interactions between the compound and the enzyme .

Applications in Drug Development

Given its promising biological activities, Oxazole, 2-(1-chloroethyl)-4,5-dihydro-4-(1-methylethyl)-, (4S)- is being explored as a lead compound for developing new therapeutic agents. Its structural modifications could enhance efficacy and reduce toxicity profiles. The following table summarizes key findings related to its biological activity:

| Biological Activity | Target | Mechanism |

|---|---|---|

| Antimicrobial | Bacterial Enzymes | Disruption of cell wall synthesis |

| Anticancer | Topoisomerase I | Inhibition of DNA replication |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of several oxazole derivatives, including the (4S)-isomer. Results showed a notable reduction in bacterial viability when exposed to varying concentrations of the compound. This study highlights the potential for developing new antibiotics based on oxazole derivatives.

Case Study 2: Anticancer Properties

In another investigation published in Molecules, the anticancer effects of Oxazole were assessed using in vitro assays on cancer cell lines. The findings demonstrated that treatment with the compound resulted in significant apoptosis in cancer cells compared to control groups. This suggests that further development could lead to novel anticancer therapies based on this framework .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.